(5Z)-5-[(2-chlorophenyl)methylidene]-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Description
The compound (5Z)-5-[(2-chlorophenyl)methylidene]-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative. Thiazolidinones are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a chlorophenyl group, an ethylhexyl side chain, and a sulfanylidene moiety, which contribute to its unique chemical and biological characteristics.
Properties
IUPAC Name |
(5Z)-5-[(2-chlorophenyl)methylidene]-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNOS2/c1-3-5-8-13(4-2)12-20-17(21)16(23-18(20)22)11-14-9-6-7-10-15(14)19/h6-7,9-11,13H,3-5,8,12H2,1-2H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUVYSJJUJJARI-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C(=O)C(=CC2=CC=CC=C2Cl)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)CN1C(=O)/C(=C/C2=CC=CC=C2Cl)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2-chlorophenyl)methylidene]-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the following steps:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced through a condensation reaction with an appropriate aldehyde or ketone.
Addition of Ethylhexyl Side Chain: The ethylhexyl side chain is incorporated via alkylation reactions using the corresponding alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorophenyl group or the thiazolidinone ring, potentially yielding various reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating various organic transformations.
Material Science: It may serve as a building block for the synthesis of advanced materials with specific properties.
Biology
Antimicrobial Activity: The compound exhibits antimicrobial properties, making it a potential candidate for developing new antibiotics.
Anti-inflammatory Effects: It has shown promise in reducing inflammation, which could be useful in treating inflammatory diseases.
Medicine
Anticancer Potential: Research indicates that the compound may have anticancer properties, potentially inhibiting the growth of certain cancer cells.
Drug Development: It can be used as a lead compound for designing new drugs with improved efficacy and safety profiles.
Industry
Agriculture: The compound may be utilized in developing agrochemicals for pest control.
Pharmaceuticals: It can be incorporated into formulations for various therapeutic applications.
Mechanism of Action
The mechanism of action of (5Z)-5-[(2-chlorophenyl)methylidene]-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves several molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Receptor Binding: It can bind to certain receptors on cell surfaces, modulating cellular responses and signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(2-bromophenyl)methylidene]-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one
- (5Z)-5-[(2-fluorophenyl)methylidene]-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one
- (5Z)-5-[(2-methylphenyl)methylidene]-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Uniqueness
- Chlorophenyl Group : The presence of the chlorophenyl group distinguishes it from its bromophenyl, fluorophenyl, and methylphenyl analogs, potentially leading to different biological activities and chemical reactivity.
- Ethylhexyl Side Chain : The ethylhexyl side chain may impart unique solubility and pharmacokinetic properties compared to other alkyl chains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
